5-(Dimethoxymethyl)pyrimidin-4-amine

Air stability Aldehyde protection Organic synthesis intermediate

5-(Dimethoxymethyl)pyrimidin-4-amine is a heterocyclic aromatic amine belonging to the 4-aminopyrimidine class, distinguished by a dimethoxymethyl (acetal) substituent at the C5 position. This protected aldehyde functionality imparts unique reactivity and stability properties that differentiate the compound from simple 5‑alkyl or 5‑formyl pyrimidine analogs.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
CAS No. 51290-89-2
Cat. No. B12928579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Dimethoxymethyl)pyrimidin-4-amine
CAS51290-89-2
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCOC(C1=CN=CN=C1N)OC
InChIInChI=1S/C7H11N3O2/c1-11-7(12-2)5-3-9-4-10-6(5)8/h3-4,7H,1-2H3,(H2,8,9,10)
InChIKeyPARURSQSRZANMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Dimethoxymethyl)pyrimidin-4-amine (CAS 51290-89-2) – Procurement-Grade Pyrimidine Building Block


5-(Dimethoxymethyl)pyrimidin-4-amine is a heterocyclic aromatic amine belonging to the 4-aminopyrimidine class, distinguished by a dimethoxymethyl (acetal) substituent at the C5 position [1]. This protected aldehyde functionality imparts unique reactivity and stability properties that differentiate the compound from simple 5‑alkyl or 5‑formyl pyrimidine analogs. It is employed as a key synthetic intermediate in medicinal chemistry and process‑scale synthesis, notably in patented routes toward histamine H4 receptor modulators and carbocyclic nucleoside therapeutics [2][3].

Why 5-(Dimethoxymethyl)pyrimidin-4-amine Cannot Be Replaced by Other Pyrimidine Analogs


Compounds within the 4‑aminopyrimidine class are not functionally interchangeable because the C5 substituent profoundly influences stability, synthetic utility, and suitability as a late‑stage diversification intermediate. The dimethoxymethyl group serves as a masked aldehyde, enabling transformations that are impossible with 5‑methyl or unsubstituted analogs, while offering markedly improved handling safety over the free aldehyde form [1]. Simply substituting a cheaper 5‑methyl or 5‑formyl pyrimidine would either forfeit the capacity for downstream functionalization or introduce unacceptable air‑sensitivity, compromising multi‑step synthetic routes. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for 5-(Dimethoxymethyl)pyrimidin-4-amine vs. Closest Analogs


Enhanced Air Stability Relative to 4-Aminopyrimidine-5-carboxaldehyde

The free aldehyde analog, 4‑aminopyrimidine‑5‑carboxaldehyde (CAS 16357‑83‑8), is explicitly labeled as 'Air sensitive' by suppliers and must be stored away from oxidizing agents . Patent syntheses employing 5‑(dimethoxymethyl)pyrimidin‑4‑amine describe 'simple and safe operational process and mild reaction conditions,' directly attributing these advantages to the acetal‑protected form [1]. Although no side‑by‑side stability study is published, the well‑established stability difference between acetals and aldehydes provides a mechanistic basis for the handling advantage.

Air stability Aldehyde protection Organic synthesis intermediate

Latent Aldehyde Functionality Unavailable in 5-Methylpyrimidin-4-amine

The dimethoxymethyl group at C5 functions as a masked aldehyde. Acid‑catalyzed hydrolysis readily liberates the 5‑formyl intermediate, which can then participate in condensations, Wittig reactions, or imine formations [1]. In contrast, 5‑methylpyrimidin‑4‑amine (CAS 22433‑68‑7) bears a chemically inert methyl group that cannot be converted into a reactive electrophilic handle. This functional divergence is fundamental: the target compound enables multi‑step diversification sequences that are precluded with the methyl analog [2].

Latent aldehyde Synthetic diversification Protective group strategy

Patented Role as Key Intermediate in Histamine H4 Modulator and Carbocyclic Nucleoside Syntheses

International patent HK1156857A explicitly designates 5‑(dimethoxymethyl)pyrimidin‑4‑amine as an intermediate in the preparation of substituted pyrimidine derivatives useful for histamine H4 receptor modulation [1]. Separate patent literature identifies the same compound as an essential intermediate for synthesizing novel 5‑substituted pyrimidine carbocyclic nucleoside medicines, emphasizing the advantages of safe, mild, and industrially convenient process conditions [2]. The unsubstituted parent, 4‑aminopyrimidine (CAS 591‑55‑1), is not mentioned in these intellectual property filings, underscoring the specific value of the dimethoxymethyl‑substituted variant.

Histamine H4 receptor Carbocyclic nucleoside Patent-protected intermediate

Optimal Application Scenarios for 5-(Dimethoxymethyl)pyrimidin-4-amine Based on Evidence


Multi‑Step Medicinal Chemistry Campaigns Requiring Late‑Stage Aldehyde Introduction

The latent aldehyde functionality of 5‑(dimethoxymethyl)pyrimidin‑4‑amine enables convergent synthesis strategies where the aldehyde is unveiled only after other reactive groups have been installed, avoiding protection/deprotection sequences. This is critical in constructing pyrimido[4,5‑d]pyrimidine and related fused heterocycles [1].

Process Chemistry Scale‑Up Where Air Sensitivity Must Be Minimized

Because the acetal form is not classified as air‑sensitive, unlike the corresponding free aldehyde [1], kilo‑lab and pilot‑plant operations benefit from reduced engineering controls. Patent‑documented syntheses highlight the compound's compatibility with mild, industrially convenient conditions [2].

Synthesis of Histamine H4 Receptor Modulator Libraries

The compound is a recognized intermediate in patented routes to histamine H4 receptor ligands [1]. Medicinal chemistry teams pursuing H4‑targeted programs can directly adopt this building block into established synthetic sequences, accelerating hit‑to‑lead timelines.

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